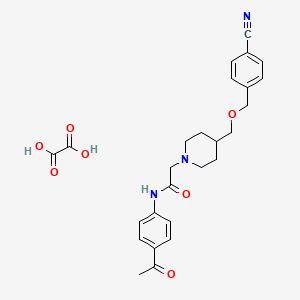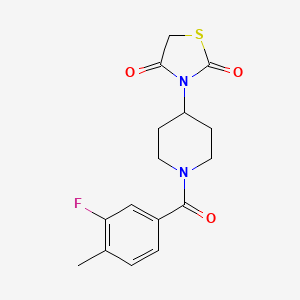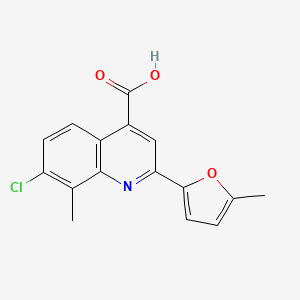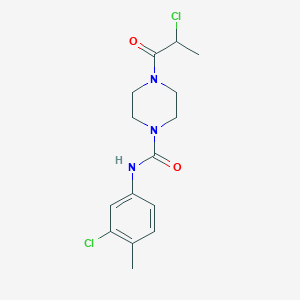
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been widely used in scientific research due to its unique properties. CPP is a piperazine derivative that has been synthesized through several methods, and has been found to have a variety of biochemical and physiological effects.
作用机制
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide acts as a partial agonist at the glycine site on the NMDA receptor, which is important for the regulation of synaptic plasticity and memory formation. By binding to this site, N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide enhances the activity of the NMDA receptor, leading to increased calcium influx and activation of downstream signaling pathways. This activation has been found to be important for the formation of long-term potentiation, a process that is critical for learning and memory.
Biochemical and physiological effects:
In addition to its effects on the NMDA receptor, N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been found to have a variety of other biochemical and physiological effects. These include modulation of the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems, as well as effects on ion channels and intracellular signaling pathways. N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has also been found to have analgesic properties, and has been investigated as a potential treatment for chronic pain.
实验室实验的优点和局限性
One of the main advantages of using N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide in lab experiments is its ability to cross the blood-brain barrier and specifically target the NMDA receptor. This makes it a valuable tool for investigating the role of this receptor in neurological disorders and cognitive processes. However, there are also limitations to the use of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, including its potential for off-target effects and its relatively short half-life in vivo.
未来方向
There are many potential future directions for research on N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, including the development of more selective NMDA receptor modulators, the investigation of the role of the NMDA receptor in other neurological disorders, and the exploration of the potential therapeutic effects of NMDA receptor modulation in combination with other treatments. Additionally, there is a need for further research on the safety and efficacy of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide and other NMDA receptor modulators in human subjects.
合成方法
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide can be synthesized through several methods, including the reaction of 1-(3-chloro-4-methylphenyl)piperazine with 2-chloropropanoyl chloride in the presence of triethylamine, or the reaction of 1-(3-chloro-4-methylphenyl)piperazine with chloroacetyl chloride in the presence of triethylamine. These methods have been found to produce high yields of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide, making it readily available for research purposes.
科学研究应用
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to a specific site on the N-methyl-D-aspartate (NMDA) receptor. This binding site is known as the glycine site, and N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been found to act as a partial agonist at this site. N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has been used in a variety of studies, including those investigating the role of the NMDA receptor in learning and memory, as well as those exploring the potential therapeutic effects of NMDA receptor modulators in neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-10-3-4-12(9-13(10)17)18-15(22)20-7-5-19(6-8-20)14(21)11(2)16/h3-4,9,11H,5-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXFONIHYCCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
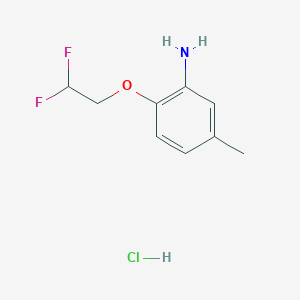
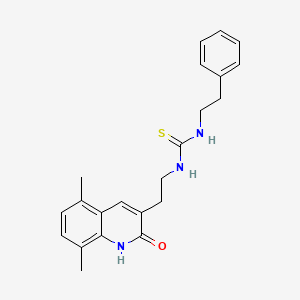
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)
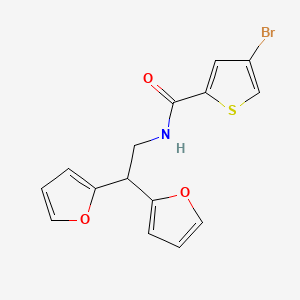
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)
